1-Butoxy-4-nitrobenzene
Overview
Description
1-Butoxy-4-nitrobenzene is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a yellow solid with a characteristic odor and is slightly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Scientific Research Applications
1-Butoxy-4-nitrobenzene has several applications in scientific research:
Safety and Hazards
Future Directions
While specific future directions for 1-Butoxy-4-nitrobenzene are not mentioned in the search results, the compound is a key intermediate in organic synthesis and is used as a building block for the preparation of valuable chemicals . Its potential implications in various fields of research and industry are expected.
Mechanism of Action
Target of Action
Nitrobenzene and its derivatives are known to interact with various enzymes and proteins, influencing their function .
Mode of Action
Nitrobenzene, a related compound, undergoes electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . It’s plausible that 1-Butoxy-4-nitrobenzene might undergo a similar reaction.
Biochemical Pathways
Nitrobenzene and its derivatives are known to be involved in various bacterial degradation pathways . These pathways provide insight into strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
The molecular weight of this compound is 19522 , which may influence its absorption and distribution in the body.
Result of Action
Nitrobenzene and its derivatives are known to have various effects on bacterial cells, including influencing enzyme function and metabolic pathways .
Biochemical Analysis
Biochemical Properties
1-Butoxy-4-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 leads to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to altered gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation . Furthermore, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in the accumulation of toxic intermediates . Additionally, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to structural modifications and functional alterations. These interactions can trigger cellular responses such as apoptosis or cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and chronic inflammation in cells. These long-term effects can lead to cellular dysfunction and contribute to the development of diseases such as cancer.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxicity . Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential for organ toxicity. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in metabolic reactions . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glutathione, which plays a crucial role in detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich compartments . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells. The distribution of this compound within tissues can be influenced by its binding to plasma proteins, which can affect its bioavailability and localization.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can localize to the endoplasmic reticulum (ER) and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, affecting its distribution and activity. For example, the presence of nitro groups can facilitate its localization to the ER, where it can participate in oxidative reactions.
Preparation Methods
1-Butoxy-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrophenol with n-butyl bromide in the presence of aqueous potassium carbonate . This reaction is typically carried out under phase-transfer catalysis conditions, which can be enhanced using ultrasound assistance to improve reaction efficiency . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Butoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include potassium carbonate, hydrogen gas, and metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-Butoxy-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
4-Nitrophenol: Similar in structure but lacks the butoxy group, making it less hydrophobic.
4-Nitroanisole: Contains a methoxy group instead of a butoxy group, resulting in different solubility and reactivity properties.
4-Nitrotoluene: Has a methyl group instead of a butoxy group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its butoxy group, which imparts specific solubility and reactivity characteristics that make it suitable for particular applications in organic synthesis and research.
Properties
IUPAC Name |
1-butoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDVVZINDJESR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222737 | |
Record name | Butyl-4-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7244-78-2 | |
Record name | 1-Butoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7244-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl-4-nitrophenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7244-78-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl-4-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYL 4-NITROPHENYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] investigates a novel method for synthesizing 1-butoxy-4-nitrobenzene using ultrasound technology and a "multi-site phase-transfer catalyst." [] This approach aims to improve the efficiency and yield of the reaction compared to traditional methods. While the abstract doesn't provide specific details about the catalyst or the improvements achieved, it highlights the importance of exploring innovative synthetic routes for this compound.
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